Potency vs. Acyclovir and Pritelivir
In cell culture assays, Herpes virus inhibitor 1 inhibits HSV-1 replication with an IC50 of 0.85 μM . This potency is superior to the first-line therapy acyclovir, which exhibits an IC50 of 2.6 μM against HSV-1 [1], and comparable to pritelivir (IC50 = 0.02 μM) .
Reported intermediate potency supports RR‑targeted assay context
Cross‑study comparable; CPE reduction assay
| Evidence Dimension | HSV-1 Replication Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.85 μM |
| Comparator Or Baseline | Acyclovir: 2.6 μM; Pritelivir: 0.02 μM |
| Quantified Difference | 3.1-fold more potent than acyclovir; 42.5-fold less potent than pritelivir |
| Conditions | Viral cytopathic effect (CPE) reduction assay in cell culture |
Why This Matters
Demonstrates Herpes virus inhibitor 1's intermediate potency, positioning it as a tool compound for mechanistic studies without the extreme potency of advanced clinical candidates like pritelivir.
- [1] de Oliveira A, Prince D, Lo CY, Lee LH, Chu TC. Psoromic Acid, a Lichen-Derived Molecule, Inhibits the Replication of HSV-1 and HSV-2, and Inactivates HSV-1 DNA Polymerase: Shedding Light on Antiherpetic Properties. Molecules. 2019;24(16):2912. PMID: 31412651. View Source
